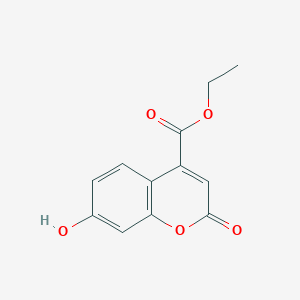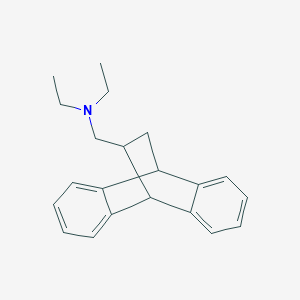
Cobalt(2+);dodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Cobalt(2+);dodecanoate can be synthesized by reacting aqueous solutions of cobalt (II) chloride (CoCl₂) with sodium laurate . The reaction typically involves mixing these solutions under controlled conditions to precipitate cobalt dilaurate. Industrial production methods may involve similar processes but on a larger scale, ensuring purity and consistency of the product.
Analyse Chemischer Reaktionen
Cobalt(2+);dodecanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cobalt oxides under specific conditions.
Reduction: It can be reduced to cobalt metal or other lower oxidation state compounds.
Substitution: The laurate ligands can be substituted with other ligands in the presence of suitable reagents.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen gas or sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Cobalt(2+);dodecanoate has several scientific research applications:
Catalysis: It is used as a catalyst in various chemical reactions, including polymerization and oxidation reactions.
Magnetic Materials: Due to its magnetic properties, cobalt dilaurate is used in the synthesis of magnetic nanoparticles and other magnetic materials.
Biomedical Applications: It is explored for use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industrial Applications: This compound is used in the production of coatings, adhesives, and sealants due to its catalytic properties.
Wirkmechanismus
The mechanism by which cobalt dilaurate exerts its effects depends on its application. In catalysis, cobalt dilaurate acts as a catalyst by providing active sites for the reaction to occur, thereby lowering the activation energy and increasing the reaction rate . In biomedical applications, its magnetic properties allow it to be used as a contrast agent in MRI, where it enhances the contrast of images by affecting the relaxation times of nearby hydrogen nuclei .
Vergleich Mit ähnlichen Verbindungen
Cobalt(2+);dodecanoate can be compared with other metallic soaps and cobalt compounds:
Cobalt naphthenate: Another cobalt-based metallic soap used in similar applications but with different ligand structures.
Dibutyltin dilaurate: A tin-based metallic soap used as a catalyst in polyurethane production.
Cobalt stearate: Similar to cobalt dilaurate but with stearic acid as the ligand, used in different industrial applications.
This compound is unique due to its specific ligand structure (lauric acid) and its resulting properties, such as solubility in alcohol and its magnetic characteristics .
Eigenschaften
IUPAC Name |
cobalt(2+);dodecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H24O2.Co/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTQQLBKWDRTKI-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Co+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46CoO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14960-16-8 |
Source


|
| Record name | Cobalt dilaurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.471 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Hydroxy-8-[[4'-[(4-hydroxyphenyl)azo][1,1'-biphenyl]-4-yl]azo]naphthalene-1,3-disulphonic acid](/img/structure/B87001.png)





![Dibenzo[a,j]perylene](/img/structure/B87010.png)

